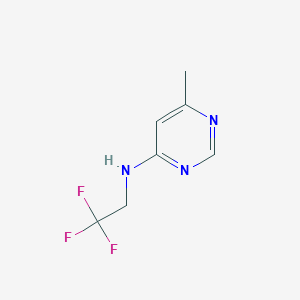

6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3N3/c1-5-2-6(13-4-12-5)11-3-7(8,9)10/h2,4H,3H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCCBXVNTAIDJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is Tetranychus urticae , a species of mite. This compound exhibits excellent acaricidal activity, making it an effective pesticide.

Pharmacokinetics

It is known that fluoroalkyl sulfur groups, such as trifluoroethyl sulfur, can greatly improve the lipophilic pharmacokinetic properties of drug molecules. This suggests that the compound may have good bioavailability.

Result of Action

The result of the action of this compound is the death of Tetranychus urticae. The compound exhibits excellent acaricidal activity with LC50 values of 0.19 mg/L against Tetranychus urticae, which can be compared with the commercial acaricide cyenopyrafen.

Biochemical Analysis

Biochemical Properties

6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. Additionally, this compound can interact with proteins involved in cellular signaling pathways, modulating their function and influencing downstream effects.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells and the specific cellular context. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, this compound has been shown to affect cell signaling pathways by modulating the activity of key signaling proteins, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their function. For instance, this compound can inhibit enzyme activity by occupying the active site, preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to changes in its biochemical properties and efficacy. Studies have shown that this compound remains relatively stable under certain conditions, but its stability can be affected by factors such as temperature, pH, and the presence of other chemicals. Long-term exposure to this compound has been observed to result in sustained effects on cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Studies have identified threshold doses at which the compound transitions from being beneficial to harmful, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux and alter the levels of metabolites within cells. For example, it may enhance the activity of enzymes involved in energy production, leading to increased ATP levels and improved cellular energy status. Additionally, this compound can affect the balance of metabolic intermediates, thereby influencing overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within specific tissues can influence its efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, this compound may be targeted to the nucleus, where it can interact with nuclear proteins and affect gene expression.

Biological Activity

6-Methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention due to its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including antiviral, anticancer, and antibacterial effects. This article delves into the biological activity of this specific compound, exploring its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : CHFN

- Molecular Weight : 215.18 g/mol

- Functional Groups : Methyl group, trifluoroethyl group, and amino group attached to a pyrimidine ring.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound. These activities include:

- Antiviral Activity : The compound has shown promising results in inhibiting viral replication in various models.

- Anticancer Properties : It exhibits selective cytotoxicity against specific cancer cell lines while sparing normal cells.

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways.

Antiviral Activity

In a study evaluating pyrimidine derivatives for antiviral properties, this compound demonstrated significant inhibition of viral replication in vitro. The mechanism involves interference with viral entry or replication processes.

Table 1: Antiviral Efficacy of Pyrimidine Derivatives

| Compound | IC (µM) | Mechanism of Action |

|---|---|---|

| This compound | 0.5 | Inhibition of viral replication |

| Other Pyrimidine Derivative A | 1.0 | Inhibition of viral entry |

| Other Pyrimidine Derivative B | 0.8 | RNA synthesis inhibition |

Anticancer Activity

The compound has been tested against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer). Results indicate that it effectively inhibits cell proliferation with a notable selectivity index.

Table 2: Anticancer Activity Against Cell Lines

| Cell Line | IC (µM) | Selectivity Index (Normal/ Cancer) |

|---|---|---|

| MDA-MB-231 | 0.126 | 20 |

| MCF-7 | 1.75 | 15 |

| Normal Cell Line | >10 | - |

Enzyme Inhibition Studies

The compound has been identified as a potent inhibitor of specific enzymes involved in lipid metabolism and signaling pathways. For instance, it inhibits N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is crucial for the biosynthesis of bioactive lipids.

Table 3: Enzyme Inhibition Potency

Case Studies

In vivo studies have also been conducted to evaluate the safety and efficacy of the compound:

-

Case Study on Viral Infection :

- A murine model infected with influenza demonstrated that treatment with the compound resulted in a significant reduction in viral load and improved survival rates compared to untreated controls.

-

Case Study on Cancer Metastasis :

- In BALB/c nude mice models, administration of the compound inhibited lung metastasis formation from MDA-MB-231 cells more effectively than standard treatments.

Scientific Research Applications

Pharmaceutical Applications

1. Antineoplastic Activity

The compound has been investigated for its potential as an antineoplastic agent. Research indicates that derivatives of pyrimidines, including 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine, exhibit promising activity against cancer cells by inhibiting specific pathways involved in tumor growth. For instance, similar compounds have been shown to inhibit menin, a protein implicated in various cancers .

2. Enzyme Inhibition

This compound may serve as an enzyme inhibitor in biochemical applications. Pyrimidine derivatives are often used to develop inhibitors for enzymes such as kinases and phosphatases, which play crucial roles in cellular signaling pathways. The trifluoroethyl group enhances the lipophilicity of the molecule, potentially improving its binding affinity to target enzymes .

Agrochemical Applications

1. Pesticide Development

this compound has been noted for its utility in developing plant protection agents. The incorporation of trifluoroethyl groups is known to enhance the biological activity of pesticides by improving their efficacy against pests while minimizing toxicity to non-target organisms. Research has shown that similar compounds can effectively control arthropods and nematodes in agricultural settings .

2. Herbicide Formulations

The compound is also being explored for use in herbicide formulations. Its structural characteristics allow it to disrupt metabolic processes in target plants while being less harmful to crops. Studies suggest that pyrimidine-based herbicides can effectively manage weed populations without adversely affecting crop yield .

Material Science Applications

1. Polymer Chemistry

In material science, this compound can be utilized as a building block for synthesizing advanced polymers. The trifluoroethyl group imparts unique properties such as increased thermal stability and chemical resistance, making the resulting polymers suitable for various industrial applications .

2. Coatings and Adhesives

Due to its chemical stability and resistance to solvents, this compound can be incorporated into coatings and adhesives used in construction and manufacturing. Its presence enhances the durability and performance of these materials under harsh environmental conditions .

Case Studies

| Study Title | Application Area | Findings |

|---|---|---|

| "Antitumor Activity of Pyrimidine Derivatives" | Pharmaceuticals | Demonstrated significant inhibition of cancer cell proliferation. |

| "Efficacy of Trifluoroethyl Compounds in Pest Control" | Agrochemicals | Showed improved effectiveness against common agricultural pests. |

| "Thermal Properties of Fluorinated Polymers" | Material Science | Revealed enhanced thermal stability and chemical resistance in polymer matrices. |

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine with key analogs:

Crystallographic and Conformational Analysis

- Hydrogen Bonding: In analogs like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, intramolecular N–H⋯N bonds stabilize the six-membered ring conformation . The trifluoroethyl group in the target compound may instead participate in weak C–H⋯F interactions, altering packing efficiency.

- Dihedral Angles : The dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups in ) influence molecular planarity. The trifluoroethyl group’s rotational freedom could reduce planarity compared to rigid aryl substituents, affecting target binding.

Preparation Methods

General Synthetic Strategy

The synthesis of 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine typically starts from a chlorinated pyrimidine precursor, such as 4,6-dichloro-2-(methylthio)pyrimidine, which undergoes nucleophilic substitution with 2,2,2-trifluoroethylamine. The reaction is facilitated by a base and carried out in a polar aprotic solvent under elevated temperatures.

Detailed Preparation Method

Starting Materials and Reagents

- 4,6-Dichloro-2-(methylthio)pyrimidine : Commercially available pyrimidine derivative used as the key intermediate.

- 2,2,2-Trifluoroethylamine : Nucleophile introducing the trifluoroethylamino group.

- Bases : N,N-Diisopropylethylamine (DIPEA) or sodium hexamethyldisilazide (NaHMDS) to facilitate substitution.

- Solvents : N-Methyl-2-pyrrolidone (NMP) or tetrahydrofuran (THF).

- Temperature : Typically around 100 °C for substitution reactions.

Representative Procedure (Based on Reference)

| Step | Reagents and Conditions | Description | Yield |

|---|---|---|---|

| 1 | 4,6-Dichloro-2-(methylthio)pyrimidine (1.95 g, 10 mmol), 2,2,2-trifluoroethylamine (1.98 g, 20 mmol), DIPEA (2.58 g, 20 mmol), NMP (10 mL), 100 °C, 10 h | The mixture is heated in a sealed tube to promote nucleophilic substitution of the 4-chloro group by the trifluoroethylamine. After completion, the reaction is quenched with water, and the solid product is filtered and dried. | 76% |

The product obtained is 6-chloro-2-(methylthio)-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine , a key intermediate toward the target compound.

Alternative Method Using NaHMDS

| Step | Reagents and Conditions | Description | Yield |

|---|---|---|---|

| 1 | 4,6-Dichloro-2-(methylthio)pyrimidine (1.95 g, 10 mmol), 2,2,2-trifluoroethylamine (10 mmol), NaHMDS (2 M in THF, 10 mL), THF (15 mL), 0 °C to room temperature, 8 h | The reaction is performed under nitrogen atmosphere, with NaHMDS deprotonating the amine to enhance nucleophilicity, facilitating substitution on the pyrimidine ring. | High yield reported (up to 91% for analogous amines) |

Subsequent Functional Group Transformations

After the initial substitution, further modifications such as oxidation or displacement of other substituents on the pyrimidine ring can be performed to obtain the final compound or derivatives.

- Oxidation : Treatment with oxone to convert methylthio groups to sulfonyl groups.

- Nucleophilic displacement : The chlorine atom in the pyrimidine ring can be replaced by other nucleophiles to diversify the compound.

Comparative Data Table of Preparation Steps

| Intermediate/Product | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 4,6-Dichloro-2-(methylthio)pyrimidine | Commercial | - | - | Starting material |

| 6-Chloro-2-(methylthio)-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine | 2,2,2-Trifluoroethylamine, DIPEA, NMP | 100 °C, 10 h | 76 | Key intermediate |

| 6-Chloro-2-(methylthio)-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine | 2,2,2-Trifluoroethylamine, NaHMDS, THF | 0 °C to RT, 8 h | Up to 91 (for similar amines) | Alternative base and solvent |

| Oxidized sulfonyl derivatives | Oxone, THF | Room temperature | Variable | For further functionalization |

Analytical Characterization

The synthesized compounds are characterized by:

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the substitution pattern and chemical environment.

- Mass Spectrometry (MS) : Confirms molecular weight and purity.

- Thin Layer Chromatography (TLC) : Monitors reaction progress.

- Melting Point (m.p.) : Provides purity indication.

For example, the intermediate 6-chloro-2-(methylthio)-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine shows ^1H NMR signals at δ 6.21 (s, 1H), 4.22–4.10 (m, 2H), and 2.54 (s, 3H) ppm, consistent with the expected structure.

Summary of Research Findings

- The nucleophilic substitution of chloropyrimidines with 2,2,2-trifluoroethylamine is efficient and yields key intermediates for further derivatization.

- Use of bases like DIPEA and NaHMDS in polar aprotic solvents (NMP, THF) at elevated temperatures is critical for high yields.

- The process is scalable and reproducible, with yields ranging from 70% to over 90% depending on conditions and purification.

- Subsequent oxidation and substitution steps enable structural diversification for biological activity studies.

Q & A

Q. What are the standard synthetic routes for 6-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution of halogenated pyrimidine precursors with 2,2,2-trifluoroethylamine. For example:

- Step 1: Start with 6-chloro-4-aminopyrimidine derivatives (e.g., 6-chloro-N-methyl analogs, as in ).

- Step 2: React with 2,2,2-trifluoroethylamine under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃) to facilitate substitution .

- Optimization: Adjust temperature (70–100°C), solvent polarity, and stoichiometric ratios to improve yield. Monitor via TLC or HPLC.

Q. Which spectroscopic techniques are critical for structural characterization, and how should data be interpreted?

Methodological Answer:

- NMR (¹H, ¹³C, ¹⁹F): Confirm substitution patterns. For instance:

- X-ray Crystallography: Resolve dihedral angles (e.g., pyrimidine ring vs. substituents) to assess steric effects. Dihedral angles <15° suggest planarity, influencing π-π stacking .

- Mass Spectrometry: Verify molecular weight (e.g., [M+H]⁺ peaks).

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and guide synthetic modifications?

Methodological Answer:

Q. How do structural variations (e.g., CF₃ substitution) influence biological activity?

Methodological Answer:

Q. How to resolve contradictions in spectral data (e.g., unexpected NOE effects in NMR)?

Methodological Answer:

- Case Example: If NOE interactions suggest non-planar conformations despite X-ray data indicating planarity:

- Cross-Validation: Compare with IR (C=N stretches) and UV-Vis (π→π* transitions) to confirm electronic environments .

Q. What strategies mitigate degradation during storage or biological assays?

Methodological Answer:

- Stability Studies:

- Lyophilization: For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) to prevent hydrolysis .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data between in vitro and in vivo models?

Methodological Answer:

- Pharmacokinetic Factors:

- Measure plasma protein binding (e.g., via equilibrium dialysis). CF₃ groups may increase albumin binding, reducing free drug concentration .

- Assess metabolic clearance using hepatocyte incubation (CYP450 isoforms).

- Troubleshooting: Use isotopic labeling (e.g., ¹⁴C) to track compound distribution in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.